Benzoylstaurosporine is a derivative of staurosporine, a natural alkaloid originally isolated from the bacterium Streptomyces staurosporeus. This compound has garnered attention in the field of medicinal chemistry due to its potent antitumor properties and its ability to inhibit various kinases. Benzoylstaurosporine is classified as a multikinase inhibitor, which plays a significant role in cancer treatment by interfering with cellular signaling pathways that promote tumor growth.
The primary source of benzoylstaurosporine is through chemical synthesis, often starting from staurosporine itself. Natural sources of staurosporine include certain species of Streptomyces, which are soil-dwelling bacteria known for producing a variety of bioactive compounds. The synthesis of benzoylstaurosporine allows for modifications that enhance its therapeutic efficacy and selectivity.
Benzoylstaurosporine falls under the category of indolocarbazole alkaloids. These compounds are characterized by their complex structures and diverse biological activities, particularly in oncology. As a multikinase inhibitor, benzoylstaurosporine targets multiple kinases involved in cancer progression, making it a valuable compound in cancer research and therapy.
The synthesis of benzoylstaurosporine typically involves several steps, including the modification of the staurosporine structure. One common method includes the use of benzoyl chloride to introduce the benzoyl group at specific positions on the staurosporine molecule.
A notable synthetic route involves heating crude N-benzoyl-staurosporine with benzyl alcohol at elevated temperatures (around 85°C) to facilitate the reaction. This method emphasizes the importance of temperature control and reaction time to achieve high yields and purity levels in the final product . The purification process often employs techniques such as high-performance liquid chromatography to isolate the desired compound effectively .
Benzoylstaurosporine features a complex molecular structure characterized by an indolocarbazole backbone with a benzoyl substituent. The presence of this substituent significantly alters its pharmacological properties compared to staurosporine.
The molecular formula for benzoylstaurosporine is C₁₉H₁₈N₄O₃, with a molecular weight of approximately 342.37 g/mol. The structural representation can be visualized using chemical drawing software or databases, showcasing its intricate arrangement of atoms and functional groups.
Benzoylstaurosporine participates in various chemical reactions typical for alkaloids, including nucleophilic substitutions and electrophilic additions. Its reactivity can be attributed to the presence of functional groups that allow for interactions with other molecules.
In laboratory settings, benzoylstaurosporine can be subjected to further modifications to enhance its activity or selectivity against specific kinases. These reactions often require careful optimization of conditions such as solvent choice, temperature, and reaction time to yield desired derivatives.
Benzoylstaurosporine acts primarily as a competitive inhibitor of ATP-binding sites on various protein kinases. By binding to these sites, it prevents ATP from interacting with the kinase, thereby inhibiting downstream signaling pathways that contribute to cell proliferation and survival.
Research indicates that benzoylstaurosporine exhibits potent inhibitory activity against several kinases involved in cancer progression, including protein kinase C and various receptor tyrosine kinases. This broad-spectrum activity makes it a candidate for further development in targeted cancer therapies .
Benzoylstaurosporine is typically presented as a solid at room temperature, with solubility varying based on solvent choice. It is generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light. Its melting point and boiling point are critical parameters that influence its handling and storage conditions.
Benzoylstaurosporine has significant applications in cancer research due to its ability to inhibit kinase activity. It serves as a valuable tool for studying kinase signaling pathways and their roles in tumorigenesis. Furthermore, ongoing studies are exploring its potential use in combination therapies aimed at enhancing the efficacy of existing cancer treatments.
Benzoylstaurosporine (PKC412, midostaurin) emerged from systematic modifications of the microbial alkaloid staurosporine, initially isolated from Streptomyces staurosporeus in 1977. Staurosporine’s potent but non-selective protein kinase inhibition prompted efforts to derivatize its core indolocarbazole scaffold to enhance target specificity and drug-like properties. The critical structural innovation involved introducing a N-benzoyl moiety at the glycosidic nitrogen of staurosporine’s sugar group. This modification significantly altered the molecule’s electronic distribution and steric profile, enhancing selectivity for certain kinase isoforms while retaining nanomolar affinity [4] [10].
Crystallography studies revealed that benzoylstaurosporine exists in multiple polymorphic forms, each with distinct physicochemical properties relevant to pharmaceutical development. Forms III and IV (patented crystalline structures) exhibit superior stability and solubility profiles compared to earlier amorphous forms. Form III crystallizes in a monoclinic system (space group P2₁) with characteristic X-ray diffraction peaks at 9.8°, 14.2°, and 17.5° (2θ), while Form IV displays a unique endothermic peak at 232°C in differential scanning calorimetry. These polymorphs enable optimized drug formulation by improving bioavailability and shelf-life [4].
| Property | Form III | Form IV |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| XRD Peaks (2θ) | 9.8°, 14.2°, 17.5° | 7.6°, 15.1°, 19.3° |
| Melting Point | 228°C | 232°C |
| Solubility (THF, g/L) | 12.3 | 8.7 |
Benzoylstaurosporine’s pharmacological profile represents a strategic evolution from staurosporine’s pan-kinase inhibition. While staurosporine binds >50% of human kinases with Kd < 10 nM due to conserved interactions with the ATP-binding hinge region, benzoylstaurosporine exhibits refined selectivity, particularly against FLT3, KIT, protein kinase C (PKC), and VEGF receptors [2] [8] [10]. Mechanistically, it competitively occupies the ATP-binding cleft, stabilizing kinases in inactive conformations. Its inhibition profile includes:
This multi-target engagement positioned benzoylstaurosporine as a clinical candidate for hematologic malignancies. Phase I trials established its maximum tolerated dose (MTD) at 100 mg/day when combined with cytotoxics like gemcitabine/cisplatin, with recommended phase II doses of 50 mg/day based on tolerability and partial response rates in non-small-cell lung cancer patients [1]. The drug’s ability to simultaneously inhibit proliferative (FLT3/KIT) and angiogenic (PKC/VEGFR) pathways exemplified a new generation of "polypharmacology" agents designed for complex oncogenic networks.
| Kinase Target | IC₅₀ (nM) | Disease Relevance | Mechanistic Consequence |
|---|---|---|---|
| FLT3 | 3–10 | AML (ITD mutations) | Apoptosis of leukemic blasts |
| KIT (D816V) | 20–40 | Systemic mastocytosis | Mast cell growth inhibition |
| PKCα | 22 | NSCLC, HCC | Anti-angiogenesis |
| VEGFR2 | 30–80 | Hepatocellular carcinoma (HCC) | Tumor vasculature suppression |
Benzoylstaurosporine profoundly influenced kinase inhibitor design paradigms in three key areas:
: Unlike early selective inhibitors (e.g., imatinib for BCR-ABL), benzoylstaurosporine demonstrated that concurrently targeting oncogenic drivers and microenvironmental signaling (e.g., angiogenesis via PKC/VEGFR) could overcome compensatory resistance mechanisms. In AML, its dual FLT3/PKC inhibition reduced relapse by suppressing parallel survival pathways [2] [9].
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6